
Azepan-2-one;butane-1,4-diol;hexanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanedioic acid, polymer with 1,4-butanediol and hexahydro-2H-azepin-2-one is a complex polymer known for its versatile applications in various industries. This compound is a type of polyester that combines hexanedioic acid, 1,4-butanediol, and hexahydro-2H-azepin-2-one, resulting in a material with unique properties such as high durability, flexibility, and resistance to various chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 1,4-butanediol and hexahydro-2H-azepin-2-one typically involves a polycondensation reaction. This process includes the following steps:
Esterification: Hexanedioic acid reacts with 1,4-butanediol to form an ester intermediate.
Polycondensation: The ester intermediate undergoes polycondensation with hexahydro-2H-azepin-2-one under controlled temperature and pressure conditions to form the final polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are combined under specific conditions to ensure high yield and purity. The process is optimized for temperature, pressure, and catalyst use to achieve efficient polymerization.
化学反応の分析
Types of Reactions
Hexanedioic acid, polymer with 1,4-butanediol and hexahydro-2H-azepin-2-one can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced with others, modifying its characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, depending on the desired substitution, can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohol derivatives.
科学的研究の応用
Hexanedioic acid, polymer with 1,4-butanediol and hexahydro-2H-azepin-2-one has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems due to its biocompatibility and controlled degradation properties.
Industry: Applied in the production of high-performance coatings, adhesives, and flexible packaging materials.
作用機序
The mechanism by which hexanedioic acid, polymer with 1,4-butanediol and hexahydro-2H-azepin-2-one exerts its effects involves its interaction with various molecular targets. The polymer’s structure allows it to form stable bonds with other molecules, enhancing its durability and resistance to environmental factors. The pathways involved include:
Polymerization: The formation of long polymer chains through polycondensation reactions.
Cross-linking: The creation of cross-linked networks that enhance the material’s mechanical properties.
類似化合物との比較
Similar Compounds
Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol: Similar in structure but differs in the diol component, leading to variations in properties.
Hexanedioic acid, polymer with 1,4-butanediol and 2,2-dimethyl-1,3-propanediol: Another variant with different diol, affecting its flexibility and thermal stability.
Uniqueness
Hexanedioic acid, polymer with 1,4-butanediol and hexahydro-2H-azepin-2-one is unique due to the inclusion of hexahydro-2H-azepin-2-one, which imparts specific mechanical and chemical properties that are not present in other similar polymers. This makes it particularly suitable for applications requiring high durability and resistance to harsh conditions.
特性
CAS番号 |
61256-56-2 |
|---|---|
分子式 |
C16H31NO7 |
分子量 |
349.42 g/mol |
IUPAC名 |
azepan-2-one;butane-1,4-diol;hexanedioic acid |
InChI |
InChI=1S/C6H11NO.C6H10O4.C4H10O2/c8-6-4-2-1-3-5-7-6;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-5H2,(H,7,8);1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
InChIキー |
RZSGVMUWWFSIOF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)NCC1.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
関連するCAS |
61256-56-2 66139-31-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


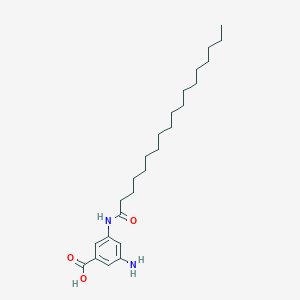
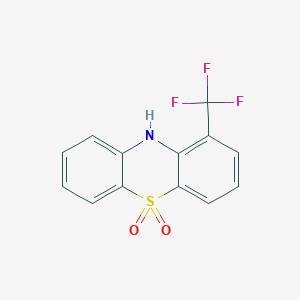

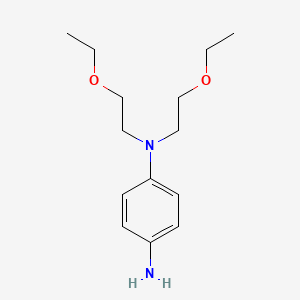
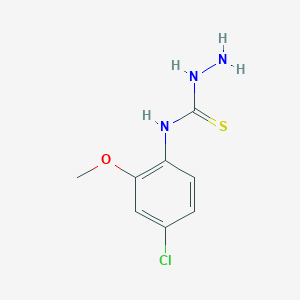
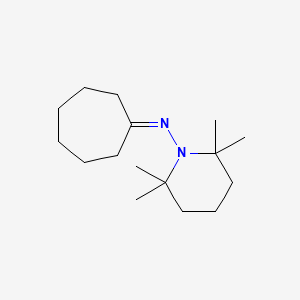

![Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate](/img/structure/B14583906.png)
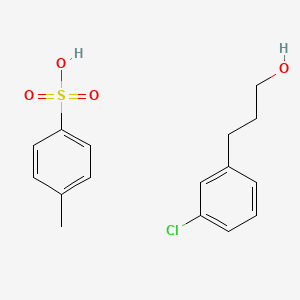
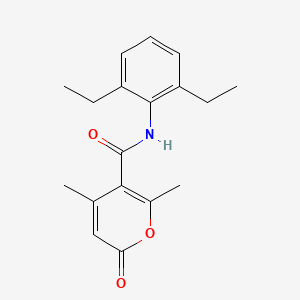
![5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14583930.png)
![1,2,4,5-Tetramethylidenespiro[2.2]pentane](/img/structure/B14583936.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)

